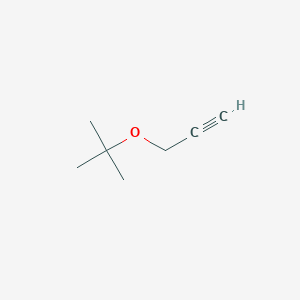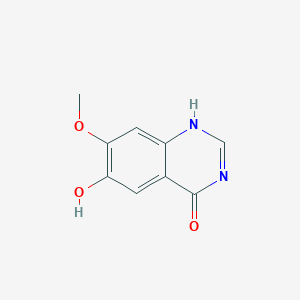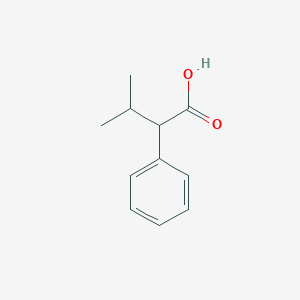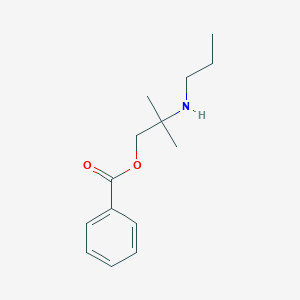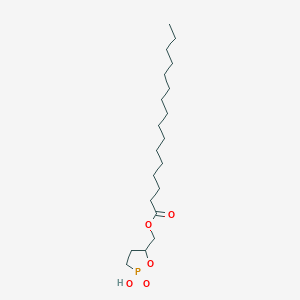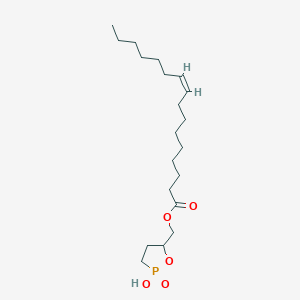
2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide
Overview
Description
2-Phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide (PTAA) is a small molecule that has been studied extensively in the scientific community due to its potential applications in drug discovery, drug delivery, and biomedical research. The synthesis of this compound has been well documented, and it has been found to have numerous biochemical and physiological effects on living systems.
Scientific Research Applications
Neuroprotective Agent
BML-259 has been identified as a potent inhibitor of CDK5/p25 , with an IC50 of 64 nM . This inhibition is significant because CDK5/p25 is implicated in neurodegenerative diseases like Alzheimer’s. By inhibiting this kinase, BML-259 may protect neurons from amyloid-induced cell death, offering a potential therapeutic strategy for neurodegenerative disorders.
Anticancer Activity
The compound’s ability to inhibit CDK2/cyclin E at slightly higher concentrations (IC50=98nM) suggests its potential use in cancer research . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
Antimicrobial Applications
Thiazole derivatives, including BML-259, have shown promise as antimicrobial agents. They have been studied for their effectiveness against various bacterial strains, including resistant ones . The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death.
Antidiabetic Potential
Research indicates that thiazole derivatives can act as antidiabetic agents by modulating enzymes like alpha-glucosidase or dipeptidyl peptidase-IV . BML-259 could be explored for its efficacy in improving insulin sensitivity or reducing blood glucose levels.
Mechanism of Action
Target of Action
BML-259 primarily targets Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2) . These kinases play crucial roles in cell cycle regulation and transcriptional processes .
Mode of Action
BML-259 inhibits CDK5 and CDK2 by binding to these kinases, thereby preventing their normal function . It has been found to inhibit CDK5 with an IC50 of 64 nM and CDK2 with an IC50 of 98 nM .
Biochemical Pathways
BML-259 affects the biochemical pathways involving CDK5 and CDK2. Specifically, it inhibits the phosphorylation of RNA Polymerase II by CDKC;2, a process crucial for the general transcriptional machinery . This inhibition impacts the circadian clock periods in Arabidopsis thaliana .
Pharmacokinetics
It is known that bml-259 is cell-permeable , which suggests it can readily cross cell membranes and reach its intracellular targets.
Result of Action
The inhibition of CDK5 and CDK2 by BML-259 leads to a decrease in the expression of most clock-associated genes . This results in a lengthening of the circadian period in Arabidopsis thaliana .
Action Environment
It is known that the circadian clock, which bml-259 impacts, plays a crucial role in helping organisms adapt to diurnal changes in the environment .
properties
IUPAC Name |
2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRZXNLKVUEFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587883 | |
| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide | |
CAS RN |
267654-00-2 | |
| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide (BML-259) interact with its target in Arabidopsis and what are the downstream effects?
A1: BML-259 targets CYCLIN DEPENDENT KINASE C;2 (CDKC;2) in Arabidopsis thaliana [, ]. This kinase is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a crucial step in the general transcriptional machinery []. By inhibiting CDKC;2, BML-259 reduces RNA polymerase II phosphorylation, leading to decreased expression of clock-associated genes and ultimately lengthening the Arabidopsis circadian period [, ].
Q2: What structural modifications to BML-259 have been explored and how do they affect its activity on the Arabidopsis circadian clock?
A2: Structure-function studies revealed that the thiazole ring in BML-259 is essential for its period-lengthening activity []. Modifications to the acetamide, isopropyl, and phenyl groups were tolerated without significant impact on activity []. Interestingly, replacing the phenyl ring with a thiophenyl ring, as in the analog TT-361, resulted in stronger period-lengthening activity and CDKC;2 inhibition compared to BML-259 []. This suggests that specific structural modifications can be utilized to modulate the compound's potency and potentially its selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




